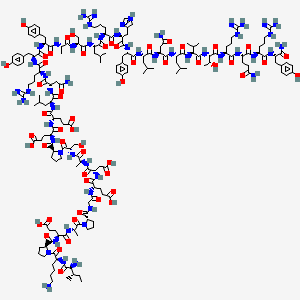

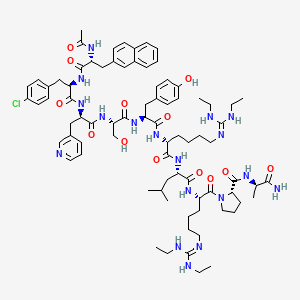

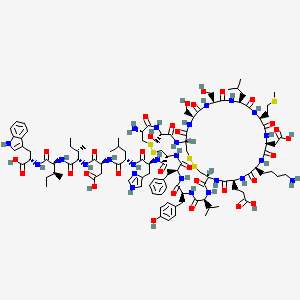

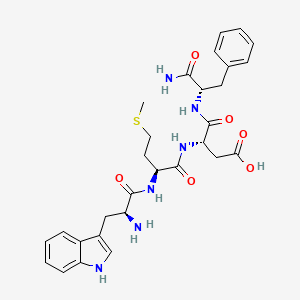

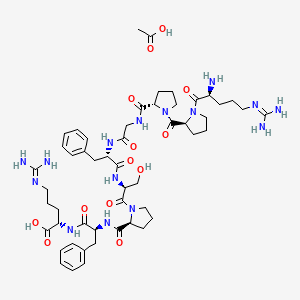

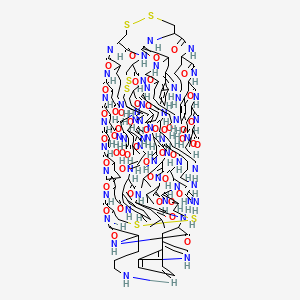

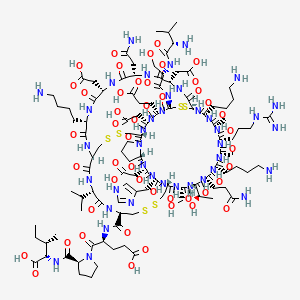

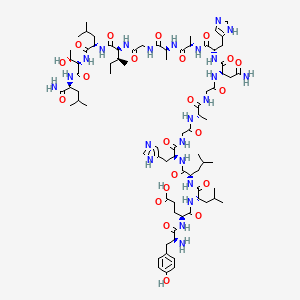

![molecular formula C92H154N32O26 B612418 [Glu27]-PKC (19-36) CAS No. 309247-49-2](/img/structure/B612418.png)

[Glu27]-PKC (19-36)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

A pseudosubstrate peptide inhibitor of protein kinase c; inactive control for PKC.

科学的研究の応用

Inactivation of Protein Kinase C (PKC) by Glutathione : Ward et al. (1998) found that glutathione, a predominant thiol reductant in mammalian cells, irreversibly inactivates purified Ca2+- and phosphatidylserine (PS)-dependent protein kinase C (PKC) isozymes in a concentration-dependent manner. This inactivation occurs through a novel nonredox mechanism and is selective for PKC, suggesting a regulatory role of glutathione over cellular PKC isozymes which may be lost during oxidative stress (Ward et al., 1998).

Role of PKC-δ in Glutathione-Depleted Neuroblastoma Cells : Domenicotti et al. (2003) demonstrated that PKC isoforms are specifically influenced by the amount of intracellular glutathione (GSH). They found that the greatest GSH depletion correlated with an increase in reactive oxygen species (ROS) production and an increase in the activity of PKC-δ isoform, indicating a role of PKC-δ in the cell signaling pathway triggered by GSH loss, which is associated with many neurodegenerative diseases (Domenicotti et al., 2003).

Regulation of γ-Glutamylcysteine Synthetase by PKC : Sun et al. (1996) reported that γ-glutamylcysteine synthetase (GCS), the rate-limiting enzyme in GSH synthesis, can be acutely inhibited by activation of protein kinase C (PKC). They demonstrated that PKC phosphorylates GCS and correlates with the degree of loss of GCS activity, suggesting that phosphorylation/dephosphorylation may regulate GCS activity (Sun et al., 1996).

Protein Kinase C δ (PKCδ) Inhibits Glutamine Synthetase Expression : Brodie et al. (1998) explored the mechanisms involved in the inhibitory effect of PKCδ on the expression of glutamine synthetase. They found that the regulatory domain of PKCδ mediates this inhibitory effect, and tyrosine phosphorylation of PKCδ in the regulatory domain is implicated in this inhibition (Brodie et al., 1998).

特性

IUPAC Name |

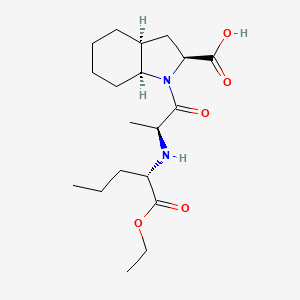

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-[[(2S)-1-[[(2S)-6-amino-1-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C92H154N32O26/c1-46(2)38-61(118-74(133)49(7)109-69(128)44-107-77(136)54(23-12-15-33-93)112-78(137)57(26-19-37-106-92(102)103)111-75(134)50(8)110-84(143)62(39-51-20-10-9-11-21-51)119-76(135)53(96)22-18-36-105-91(100)101)85(144)115-59(28-31-70(129)130)82(141)114-58(27-30-66(97)125)81(140)113-55(24-13-16-34-94)79(138)120-64(41-67(98)126)87(146)124-73(48(5)6)89(148)121-63(40-52-43-104-45-108-52)86(145)116-60(29-32-71(131)132)83(142)123-72(47(3)4)88(147)117-56(25-14-17-35-95)80(139)122-65(90(149)150)42-68(99)127/h9-11,20-21,43,45-50,53-65,72-73H,12-19,22-42,44,93-96H2,1-8H3,(H2,97,125)(H2,98,126)(H2,99,127)(H,104,108)(H,107,136)(H,109,128)(H,110,143)(H,111,134)(H,112,137)(H,113,140)(H,114,141)(H,115,144)(H,116,145)(H,117,147)(H,118,133)(H,119,135)(H,120,138)(H,121,148)(H,122,139)(H,123,142)(H,124,146)(H,129,130)(H,131,132)(H,149,150)(H4,100,101,105)(H4,102,103,106)/t49-,50-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,72-,73-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGMBDJURDVUJCE-KHVJKNDMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CC1=CNC=N1)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCNC(=N)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCCNC(=N)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C92H154N32O26 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2124.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。